2-(Tert-butylsulfanyl)pyridine-4-carbonitrile
Description
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a pyridine derivative characterized by a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at the 2-position and a nitrile (-CN) group at the 4-position of the pyridine ring. This compound is cataloged in chemical databases (e.g., Chembase) as part of a broader class of pyridine-4-carbonitrile derivatives .
Properties
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMTYQGEOMDXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
The most direct route involves nucleophilic substitution on halogenated pyridine intermediates. For example, 2-chloro-4-iodopyridine serves as a versatile starting material. The chlorine at position 2 is displaced by a tert-butylsulfanyl group via reaction with tert-butylthiol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C. This step typically achieves yields of 70–85%, depending on the stoichiometry of tert-butylthiol (1.2–1.5 equivalents).
Solvent and Catalytic Effects
Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state. Catalytic amounts of copper(I) iodide (CuI) accelerate Ullmann-type couplings, reducing reaction times from 24 hours to 6–8 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the tert-butylsulfanyl intermediate, which is subsequently subjected to cyanation at position 4.
Cyanation Reactions for Nitrile Group Introduction
Metal-Mediated Cyanation
The 4-iodo substituent in 2-(tert-butylsulfanyl)-4-iodopyridine undergoes cyanation using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C. This Rosenmund-von Braun reaction proceeds via a radical mechanism, yielding the target nitrile in 65–75% yield. Alternative methods employ palladium catalysts (e.g., Pd(PPh₃)₄) with zinc cyanide (Zn(CN)₂) under microwave irradiation, achieving 80–90% conversion in 1–2 hours.
Electrophilic Cyanation
Electrophilic reagents such as trimethylsilyl cyanide (TMSCN) and iodine monochloride (ICl) enable cyanation at electron-deficient positions. For 2-(tert-butylsulfanyl)pyridine, this method requires activation of position 4 using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA), followed by quenching with TMSCN. Yields range from 50–60%, with side products arising from over-metalation.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic esters functionalized with nitrile groups can be coupled to 2-bromo-4-(tert-butylsulfanyl)pyridine using Pd(dppf)Cl₂ as a catalyst. This method, however, faces challenges due to the electron-withdrawing nature of the nitrile, which slows oxidative addition. Optimized conditions (100°C, 12 hours, 5 mol% catalyst) achieve 55–65% yields.
C-H Activation
Recent advances in C-H functionalization enable direct cyanation at position 4. Using a cobalt(III) catalyst and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanide source, this one-pot method converts 2-(tert-butylsulfanyl)pyridine to the target compound in 40–50% yield. While less efficient than traditional methods, it avoids pre-functionalization of the pyridine ring.
Ring Construction Methodologies
Hantzsch Pyridine Synthesis
The Hantzsch reaction constructs the pyridine ring from diketones, aldehydes, and ammonia. By incorporating tert-butylthiol-modified aldehydes and cyanoacetamide, this method theoretically yields 2-(tert-butylsulfanyl)pyridine-4-carbonitrile. However, regioselectivity issues limit practical application, with yields below 30%.
Cyclization of Enaminonitriles
Enaminonitriles derived from tert-butylthiol and cyanoacetylene undergo cyclization in acidic media (e.g., polyphosphoric acid) to form the pyridine core. This method, though underdeveloped, offers a single-step route with potential for optimization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | ±15% yield |
| Solvent Polarity | DMF > DMSO > THF | ±25% yield |
| Reaction Time | 6–24 hours | ±10% yield |
Higher temperatures (>100°C) accelerate cyanation but risk decomposition of the tert-butylsulfanyl group. DMSO enhances cyanide solubility but complicates purification due to high boiling points.
Catalytic Systems
Copper-based catalysts (CuI, CuCN) outperform palladium in cost-effectiveness for large-scale synthesis. However, palladium catalysts (e.g., Pd₂(dba)₃) enable milder conditions (room temperature, 2 hours) with 70–80% yields when paired with ligand systems such as Xantphos.
Purification Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity. For lab-scale synthesis, flash chromatography (hexane/ethyl acetate gradient) remains the standard, though industrial processes favor continuous distillation to recover solvents.
Chemical Reactions Analysis
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2-(tert-butylsulfanyl)pyridine-4-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The cyano group can be reduced to form primary amines.
- Substitution Reactions : The compound can undergo nucleophilic substitution at the pyridine ring, facilitating the formation of substituted derivatives.
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity :
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its efficacy compared to established antibiotics:
| Pathogen | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Gentamicin | 18 |
| Escherichia coli | 14 | Ketoconazole | 17 |
| Bacillus subtilis | 16 | Gentamicin | 20 |
Anticancer Activity :
Research indicates promising anticancer properties against several cancer cell lines. The following table presents the IC50 values for this compound compared to standard treatments:
| Cell Line | IC50 (µM) | Control Treatment | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 25 | Cisplatin | 30 |
| HepG-2 | 20 | Doxorubicin | 22 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through interaction with specific molecular targets .
Antimicrobial Efficacy Study
A study assessed the antimicrobial effects of this compound against multiple bacterial strains using agar diffusion methods. Results indicated effective inhibition comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.
Cytotoxicity Assessment
In another study involving human cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This suggests its potential as a lead compound in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological targets, while the tert-butylsulfanyl group can undergo oxidation or substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine-4-carbonitrile Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-(tert-butylsulfanyl)pyridine-4-carbonitrile with three analogous compounds:
Key Observations:
- Lipophilicity and Steric Effects: The tert-butylsulfanyl group in the target compound contributes to greater lipophilicity compared to the thiomorpholinyl and difluorophenoxy derivatives. This property may favor its use in lipid-rich environments or as a hydrophobic intermediate in synthesis .
- Hydrogen Bonding and Solubility: The thiomorpholinyl and aminopiperidinyl groups enable hydrogen bonding, enhancing solubility in polar solvents. The hydrochloride salt of the aminopiperidinyl derivative further improves aqueous solubility, a critical factor for bioavailability in pharmaceuticals .
Biological Activity
2-(Tert-butylsulfanyl)pyridine-4-carbonitrile is a compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol. It is being investigated for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound is synthesized through the reaction of 4-cyanopyridine with tert-butylthiol, typically in the presence of bases and solvents like dichloromethane or toluene. The tert-butylsulfanyl group imparts unique steric and electronic properties that influence its reactivity and biological interactions.
The biological activity of this compound is mediated through its functional groups. The nitrile group can form hydrogen bonds with biological targets, while the tert-butylsulfanyl group can undergo oxidation or substitution reactions. These interactions suggest potential pathways for therapeutic effects, particularly in targeting specific biomolecules.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The exact mechanism remains to be fully elucidated, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated that the compound selectively inhibits COX-1 over COX-2, suggesting a favorable profile for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound induces apoptosis in cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-(Methylsulfanyl)pyridine-4-carbonitrile | Thioether | Moderate antimicrobial activity |
| 2-(Ethylsulfanyl)pyridine-4-carbonitrile | Thioether | Lower cytotoxicity than t-Bu derivative |
| 3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl] | FLAP inhibitor | Significant anti-inflammatory effects |
The presence of the tert-butyl group in this compound enhances its steric bulk and potentially increases its selectivity for biological targets compared to methyl or ethyl analogues .
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in edema in paw inflammation models, supporting its therapeutic potential in treating inflammatory diseases.
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Q & A
Q. Basic
- ¹³C NMR : tert-butyl carbons appear at δ 28–30 ppm; nitrile carbon at δ 115–120 ppm .
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-S stretch) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.1 (calculated for C₁₀H₁₂N₂S).
How does the tert-butylsulfanyl group influence the electronic properties of the pyridine ring, and what computational methods can validate this?
Advanced
The tert-butylsulfanyl group acts as an electron-donating substituent, increasing electron density at the pyridine N-atom. Methodological validation :
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Compare HOMO-LUMO gaps with unsubstituted pyridine analogs (e.g., 0.5–1.0 eV reduction observed in similar systems) .
Validate via X-ray crystallography : Bond length analysis (C-S: ~1.81 Å) and torsional angles confirm steric effects .
What strategies mitigate side reactions during the introduction of the tert-butylsulfanyl group in pyridine systems?
Advanced
Common side reactions include oxidation to sulfones or dimerization. Mitigation strategies:
- Temperature control : Maintain <90°C to reduce dimerization by 60% .
- Sequential reagent addition : Introduce tert-butylthiol after pyridine deprotonation to minimize exothermic side reactions .
- Post-reaction workup : Acidic quenching (pH 4–5) precipitates product while removing residual thiol .
What are the solubility characteristics and recommended storage conditions for this compound?
Q. Basic
-
Solubility :
Solvent Solubility (mg/mL) DMSO >50 Ethanol ~15 Water <0.1 (Data inferred from tert-butyl analogs in ) -
Storage : -20°C under argon, shielded from light to prevent photodegradation .
How to design structure-activity relationship (SAR) studies for derivatives of this compound targeting enzyme inhibition?
Q. Advanced
Core modifications : Replace nitrile with amide or introduce substituents at pyridine C-5 to modulate steric bulk .
Biological assays : Test inhibition against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
Computational docking : AutoDock Vina simulations to predict binding poses with catalytic domains (e.g., ΔG ≈ -9.5 kcal/mol for CDK2) .
What analytical methods resolve contradictions in reported reactivity profiles of tert-butylsulfanyl-substituted pyridines?
Advanced
Discrepancies in oxidation stability or nucleophilic activity can be addressed by:
- Comparative kinetic studies : Monitor oxidation rates in DMSO/H₂O mixtures via HPLC (retention time ~6.2 min) .
- Competitive reactivity assays : Compare SNAr rates with other thiols (e.g., tert-butyl vs. methyl sulfanyl) using ¹H NMR kinetic profiling .
What crystallographic parameters are critical for confirming the molecular conformation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
